molecular formula C16H9ClO2 B11094574 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- CAS No. 15875-55-5

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-

Cat. No.: B11094574
CAS No.: 15875-55-5
M. Wt: 268.69 g/mol
InChI Key: JDGBJCJISQQPTI-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorophenyl group attached to the indene core

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically uses a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions .

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- can be compared with other similar compounds, such as:

    1H-Indene-1,3(2H)-dione, 2-[(4-chlorophenyl)methylene]-: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.

    1H-Indene-1,3(2H)-dione, 2-[(3-bromophenyl)methylene]-: This compound features a bromine atom instead of chlorine, leading to different reactivity and properties.

    1H-Indene-1,3(2H)-dione, 2-[(3-methylphenyl)methylene]-: This compound has a methyl group instead of chlorine, affecting its chemical behavior and applications.

The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

15875-55-5

Molecular Formula

C16H9ClO2

Molecular Weight

268.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H9ClO2/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9H

InChI Key

JDGBJCJISQQPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)C2=O

Origin of Product

United States

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